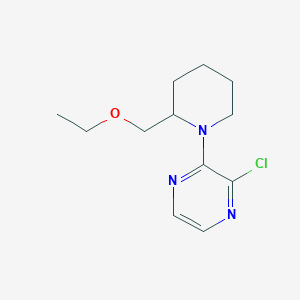

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[2-(ethoxymethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-17-9-10-5-3-4-8-16(10)12-11(13)14-6-7-15-12/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNSNRAPNIXGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and a piperidine moiety that is further substituted with an ethoxymethyl group . This structural configuration enhances its solubility and reactivity, making it significant in pharmaceutical applications.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes. Notably, it has been shown to interact with Pseudomonas fluorescens lipase , which plays a role in lipid metabolism and cellular signaling pathways. Such interactions suggest that the compound could modulate processes like cell proliferation and apoptosis , indicating potential applications in cancer therapy or diseases characterized by dysregulated cellular processes .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins, leading to either inhibition or activation of their activities. The chloro and piperidine groups are crucial for its binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its action .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of pyrazine compounds, including those structurally related to this compound, exhibit various degrees of biological activity. For instance, studies on similar compounds indicated strong inhibitory effects on acetylcholinesterase (AChE), an enzyme relevant for Alzheimer's disease treatment .

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| CHP4 | AChE Inhibitor | 3.76 |

| Donepezil | AChE Inhibitor | 0.53 |

This table highlights the comparative efficacy of related compounds, suggesting that structural modifications can significantly influence biological activity.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond cancer therapy. Its interaction with lipases suggests a role in modulating lipid metabolism, which could be beneficial in treating metabolic disorders. Furthermore, its ability to influence apoptosis may open avenues for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyrazine ring, which is a bicyclic structure containing nitrogen atoms. The ethoxymethyl piperidine moiety enhances its pharmacological properties, potentially improving solubility and bioavailability. This structural configuration is crucial for its activity against specific biological targets.

Inhibitors of Checkpoint Kinase 1 (CHK1)

One of the notable applications of 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine is in the development of CHK1 inhibitors. CHK1 plays a critical role in cell cycle regulation and DNA damage response, making it a target for cancer therapeutics. Research has shown that modifications to the pyrazine scaffold can lead to compounds with enhanced potency and selectivity against CHK1 while minimizing off-target effects on CHK2 .

Table 1: Structure-Activity Relationship of Pyrazine Derivatives

| Compound | CHK1 Inhibition Potency (IC50) | Selectivity Ratio (CHK1/CHK2) |

|---|---|---|

| This compound | Low micromolar | High |

| SAR-020106 | Sub-nanomolar | Favorable |

| Other Analogues | Variable | Variable |

This table summarizes findings from various studies demonstrating how structural modifications influence the inhibitory activity against CHK1 and selectivity over CHK2.

Antiviral Agents

Recent studies have explored the potential of pyrazine derivatives, including this compound, as broad-spectrum antiviral agents. The compound's ability to interact with viral proteins or inhibit viral replication pathways positions it as a candidate for further investigation in antiviral drug development .

Case Study 1: Development of Selective CHK1 Inhibitors

In a study focused on optimizing pyrazine derivatives for CHK1 inhibition, researchers identified that substituents at specific positions on the pyrazine ring significantly affected potency and selectivity. The introduction of the ethoxymethyl piperidine group was found to enhance binding affinity to the ATP pocket of CHK1, leading to improved inhibitory profiles .

Case Study 2: Antiviral Activity Assessment

Another investigation assessed the antiviral properties of various pyrazine derivatives, including our compound of interest. The study demonstrated that certain modifications could enhance activity against specific viral strains, indicating a promising avenue for developing new antiviral therapies .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and inferred properties of 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine and related compounds:

Key Observations :

- Lipophilicity : The ethoxymethyl group in the target compound likely increases LogP compared to piperazine derivatives, favoring membrane permeability.

- Basicity : Piperazine analogs (e.g., 2-Chloro-3-(piperazin-1-yl)pyrazine) exhibit higher basicity due to secondary amines, enhancing solubility in acidic environments .

Spectroscopic and Computational Data

- IR Spectroscopy: In 2-Chloro-3-(2-quinolylthio)pyrazine, C=N and C-S stretching vibrations were observed at 1660 cm⁻¹ and 1223 cm⁻¹, respectively . The ethoxymethyl group in the target compound would introduce additional C-O stretching peaks near 1100–1200 cm⁻¹.

- Computational Modeling: Global-AlteQ simulations for 2-Chloro-3-(2-quinolylthio)pyrazine demonstrated good agreement between calculated and experimental IR spectra, suggesting utility for predicting vibrational modes in related compounds .

Preparation Methods

The preparation of 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine typically involves a nucleophilic aromatic substitution (S_NAr) reaction on a suitably chlorinated pyrazine precursor, followed by introduction of the piperidine substituent functionalized with the ethoxymethyl group. The general approach can be summarized as follows:

- Step 1: Synthesis or procurement of 2,3-dichloropyrazine or 2-chloro-3-halopyrazine as the starting aromatic substrate.

- Step 2: Preparation of the piperidine intermediate functionalized at the 2-position with an ethoxymethyl group.

- Step 3: Nucleophilic substitution of the chlorine at the 3-position of the pyrazine ring by the piperidin-1-yl nucleophile bearing the ethoxymethyl substituent.

This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution at the 3-position chlorine.

Preparation of the Piperidine Intermediate

The piperidine moiety substituted with an ethoxymethyl group at the 2-position is commonly synthesized via:

- Alkylation of piperidine: Reaction of piperidine with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.

- Reduction or protection strategies: To ensure selective substitution at the 2-position, the piperidine nitrogen may be protected or deprotonated appropriately.

Typical reagents involved include sodium hydride or potassium carbonate as bases, and solvents such as acetonitrile or dimethylformamide (DMF) to promote alkylation.

Nucleophilic Aromatic Substitution on Pyrazine

The key step involves substitution of the chlorine atom at the 3-position of 2-chloropyrazine by the nucleophilic piperidine intermediate. Conditions for this reaction are:

- Base: Potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile.

- Temperature: Elevated temperatures (80–120°C) to facilitate the substitution.

- Reaction time: Several hours to ensure completion.

This step yields this compound with moderate to high yield depending on conditions.

Purification and Characterization

Post-reaction, the product is typically purified by:

- Extraction: Using organic solvents such as ethyl acetate.

- Chromatography: Silica gel column chromatography to isolate the pure compound.

- Crystallization: From suitable solvents to improve purity.

Characterization is done by standard techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass Spectrometry (MS).

- Infrared (IR) spectroscopy.

- Elemental analysis.

Data Table Summarizing Key Parameters in Preparation

| Step | Reaction Component | Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | 2,3-Dichloropyrazine or 2-chloropyrazine | Commercially available or synthesized | Starting material for substitution |

| 2 | Piperidine + ethoxymethyl halide | Base (NaH, K2CO3), DMF, 25–60°C | Formation of 2-(ethoxymethyl)piperidine |

| 3 | 2-Chloropyrazine + piperidine intermediate | Base (K2CO3), DMF, 80–120°C, 4–12 h | Nucleophilic aromatic substitution to form target compound |

| 4 | Purification | Extraction, chromatography | Isolated pure this compound |

Research Findings and Optimization Notes

- Reaction yields: Typically range from 60% to 85% depending on purity of starting materials and reaction optimization.

- Selectivity: The substitution occurs preferentially at the 3-position chlorine due to electronic effects of the pyrazine ring.

- Side reactions: Minor formation of di-substituted or hydrolyzed by-products can occur; controlled by stoichiometry and reaction time.

- Scale-up considerations: Industrial synthesis may involve continuous flow reactors to improve heat transfer and reaction control, enhancing yield and purity.

Q & A

Q. Table 1. Key Synthetic Parameters for Piperazine-Pyrazine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | RuCl₂(p-cymene)₂ | |

| Solvent | DMSO or DMF | |

| Reaction Temperature | 80–100°C | |

| Purification Method | Silica gel chromatography | |

| Yield Range | 60–85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.